(3-(3,4-Dimethylphenyl)-4,5-dihydroisoxazol-5-yl)methanamine
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Overview
Description
(3-(3,4-Dimethylphenyl)-4,5-dihydroisoxazol-5-yl)methanamine is an organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(3,4-Dimethylphenyl)-4,5-dihydroisoxazol-5-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3,4-dimethylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then subjected to cyclization using a suitable dehydrating agent, such as acetic anhydride, to yield the isoxazole ring. The final step involves the reduction of the isoxazole to the dihydroisoxazole and subsequent amination to introduce the methanamine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(3-(3,4-Dimethylphenyl)-4,5-dihydroisoxazol-5-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can further modify the isoxazole ring or the methanamine group.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, (3-(3,4-Dimethylphenyl)-4,5-dihydroisoxazol-5-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating biological processes at the molecular level.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific receptors or enzymes, contributing to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of (3-(3,4-Dimethylphenyl)-4,5-dihydroisoxazol-5-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(3,4-Dimethylphenyl)isoxazole: Lacks the methanamine group, making it less versatile in certain applications.
(3,4-Dimethylphenyl)-4,5-dihydroisoxazole: Similar structure but without the methanamine group.
(3,4-Dimethylphenyl)-5-aminomethylisoxazole: Contains an aminomethyl group instead of methanamine.
Uniqueness
(3-(3,4-Dimethylphenyl)-4,5-dihydroisoxazol-5-yl)methanamine stands out due to the presence of both the dimethylphenyl group and the methanamine group. This combination imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[3-(3,4-dimethylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-8-3-4-10(5-9(8)2)12-6-11(7-13)15-14-12/h3-5,11H,6-7,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCBCVFSFKGGHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(C2)CN)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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